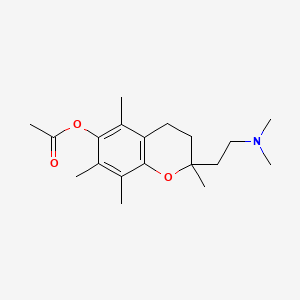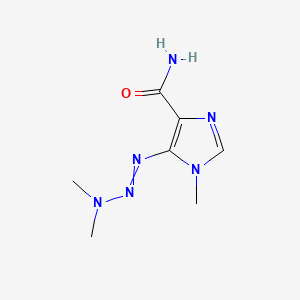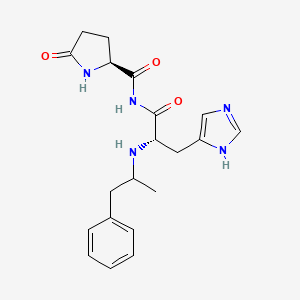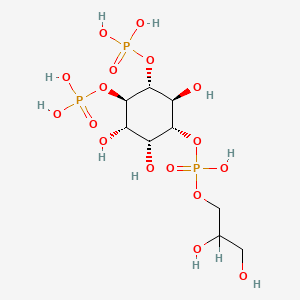
Trisulfure de diméthyle
Vue d'ensemble
Description
Le trisulfure de diméthyle est un composé chimique organique et le trisulfure organique le plus simple, de formule chimique CH₃SSSCH₃ . Il s'agit d'un liquide inflammable avec une odeur nauséabonde, détectable à des niveaux aussi bas que 1 partie par billion . Le this compound se trouve dans les composés volatils émis par l'oignon cuit, le poireau et autres espèces d'Allium, ainsi que par le brocoli, le chou et le fromage Limburger . Il est également un produit de la décomposition bactérienne, y compris les premiers stades de la décomposition humaine .
Applications De Recherche Scientifique
Dimethyl trisulfide has a wide range of scientific research applications:
Mécanisme D'action
Dimethyl trisulfide exerts its effects through various mechanisms:
Activation of TRPA1 Channels: It activates transient receptor potential ankyrin 1 (TRPA1) channels, leading to neuropeptide release, potentially that of substance P.
Antifungal Activity: It causes serious damage to the integrity of plasma membranes, reducing the survival rate of spores and resulting in abnormal hyphal morphology.
Cyanide Antidote: It converts cyanide to thiocyanate, a much less toxic compound.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dimethyl trisulfide plays a significant role in biochemical reactions due to its sulfur content. It interacts with various enzymes, proteins, and other biomolecules. For instance, dimethyl trisulfide has been shown to act as a sulfur donor in cyanide detoxification processes, converting cyanide to the less toxic thiocyanate . This interaction involves the enzyme rhodanese, which facilitates the transfer of sulfur atoms from dimethyl trisulfide to cyanide, thereby neutralizing its toxicity . Additionally, dimethyl trisulfide has been found to exhibit antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .
Cellular Effects
Dimethyl trisulfide influences various cellular processes and functions. It has been observed to have anti-inflammatory effects in experimental models of acute pancreatitis, where it reduces the severity of inflammation and cellular damage . Dimethyl trisulfide also affects cell signaling pathways, particularly those involving transient receptor potential ankyrin 1 (TRPA1) ion channels. Activation of these channels by dimethyl trisulfide leads to the release of neuropeptides such as substance P, which play a role in pain and inflammation . Furthermore, dimethyl trisulfide has been shown to modulate gene expression, particularly genes involved in stress response and antioxidant defense .
Molecular Mechanism
The molecular mechanism of dimethyl trisulfide involves its interaction with various biomolecules. One key mechanism is the activation of TRPA1 ion channels, which leads to the release of neuropeptides and subsequent physiological effects . Dimethyl trisulfide also acts as a sulfur donor, participating in the detoxification of cyanide by converting it to thiocyanate through the action of rhodanese . Additionally, dimethyl trisulfide exhibits antioxidant properties by scavenging reactive oxygen species and reducing oxidative stress . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl trisulfide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that dimethyl trisulfide is relatively stable under standard laboratory conditions but can decompose at higher temperatures to form dimethyl di-, tri-, and tetrasulfides . In terms of long-term effects, dimethyl trisulfide has been observed to provide sustained antioxidant and anti-inflammatory benefits, with minimal degradation over time .
Dosage Effects in Animal Models
The effects of dimethyl trisulfide vary with different dosages in animal models. In studies involving cyanide poisoning, lower doses of dimethyl trisulfide (6.25-25 mg/kg) have been found to be effective in increasing survival rates and reducing toxic effects, while higher doses (50-200 mg/kg) can cause side effects such as inflammation and limping . In other models, such as acute stress, dimethyl trisulfide has been shown to modulate stress-related behaviors and physiological responses in a dose-dependent manner .
Metabolic Pathways
Dimethyl trisulfide is involved in various metabolic pathways, particularly those related to sulfur metabolism. It acts as a sulfur donor in the detoxification of cyanide, converting it to thiocyanate through the action of rhodanese . Additionally, dimethyl trisulfide is metabolized to other sulfur-containing compounds, such as dimethyl disulfide and dimethyl tetrasulfide, through thermal decomposition . These metabolic pathways highlight the role of dimethyl trisulfide in maintaining sulfur homeostasis and detoxification processes.
Transport and Distribution
Within cells and tissues, dimethyl trisulfide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, dimethyl trisulfide may interact with transport proteins and binding proteins that facilitate its movement within cells. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Dimethyl trisulfide is localized in various subcellular compartments, where it exerts its biochemical effects. It has been found in the mitochondria, where it participates in sulfur metabolism and detoxification processes . Additionally, dimethyl trisulfide can localize to the cytoplasm and interact with cellular components involved in antioxidant defense and stress response . The subcellular localization of dimethyl trisulfide is influenced by its chemical properties and interactions with cellular structures.
Méthodes De Préparation
Le trisulfure de diméthyle peut être synthétisé par la réaction du méthanethiol avec le sulfure d'hydrogène en présence de cuivre (II) ou avec le dichlorure de soufre . La réaction avec le dichlorure de soufre est la suivante : [ 2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl ]
Les méthodes de production industrielles impliquent souvent l'utilisation de substrats facilement disponibles et de conditions douces pour obtenir des rendements élevés. Par exemple, une préparation simple du 1-[(5,5-diméthyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodécane à partir de substrats facilement disponibles, suivie d'une réaction avec des thiols aliphatiques et aromatiques, permet la synthèse de trisulfures non symétriques dans des conditions douces et avec de très bons rendements .
Analyse Des Réactions Chimiques
Le trisulfure de diméthyle subit diverses réactions chimiques, notamment :
Décomposition : Lorsqu'il est chauffé à 80 °C, il se décompose lentement en un mélange de di-, tri- et tétrasulfures de diméthyle.
Oxydation : L'oxydation par l'acide méta-chloroperoxybenzoïque donne le S-monoxyde correspondant, CH₃S(O)SSCH₃.
Réduction : Il peut être réduit en disulfure de diméthyle et en méthanethiol dans certaines conditions.
La réactivité du this compound est liée à sa liaison soufre-soufre faible (environ 45 kcal/mol) . Les réactifs couramment utilisés dans ces réactions comprennent le dichlorure de soufre, l'acide méta-chloroperoxybenzoïque et le sulfure d'hydrogène .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Industrie : Il est utilisé dans des appâts pièges pour capturer les mouches charognardes et autres insectes.
Mécanisme d'action
Le this compound exerce ses effets par le biais de divers mécanismes :
Activation des canaux TRPA1 : Il active les canaux récepteurs potentiels transitoires de l'ankyrine 1 (TRPA1), ce qui entraîne la libération de neuropeptides, potentiellement celle de la substance P.
Activité antifongique : Il provoque de sérieux dommages à l'intégrité des membranes plasmiques, réduisant le taux de survie des spores et entraînant une morphologie hypale anormale.
Antidote contre le cyanure : Il convertit le cyanure en thiocyanate, un composé beaucoup moins toxique.
Comparaison Avec Des Composés Similaires
Le trisulfure de diméthyle est similaire à d'autres composés contenant du soufre tels que le disulfure de diméthyle et le sulfure de diméthyle. Il possède des propriétés uniques qui le distinguent de ces composés :
Disulfure de diméthyle : Alors que les deux composés sont utilisés par les insectes saprophytes pour localiser les sites de reproduction, le this compound est plus efficace pour attirer ces insectes.
Sulfure de diméthyle : Le this compound a une structure plus complexe et une odeur plus forte que le sulfure de diméthyle.
D'autres composés similaires comprennent :
Tétrasulfure de diméthyle : Il a une liaison soufre-soufre (centrale) encore plus faible que le this compound.
Trisulfure de méthyle : Autre nom pour le this compound.
Propriétés
IUPAC Name |
(methyltrisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLKYXPLRWGSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063118 | |
| Record name | Trisulfide, dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, pale yellow liquid with powerful odour | |
| Record name | Dimethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Dimethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly soluble in water; soluble in alcohols, propylene glycol and oils | |
| Record name | Dimethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.195-1.210 | |
| Record name | Dimethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3658-80-8 | |
| Record name | Dimethyl trisulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl trisulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trisulfide, dimethyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisulfide, dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E691T3NL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-85 °C | |
| Record name | Dimethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dimethyl trisulfide known for?
A1: Dimethyl trisulfide (DMTS) is a volatile organic compound best known for its pungent, sulfurous odor, often described as resembling cooked cabbage, garlic, or decaying organic matter. [, , ]
Q2: In what food products can DMTS be found?
A2: DMTS is a natural component of various foods, including cooked Brassica vegetables (like cabbage and broccoli), garlic, onions, and certain cheeses. It also contributes to the characteristic aroma of some wines, beers, and fermented products like soy sauce. [, , , ]
Q3: How does DMTS impact the flavor of beer?
A3: In beer, DMTS is considered an undesirable off-flavor compound that develops during storage, particularly in aged beers, contributing to an unpleasant "onion-like" aroma. The formation of DMTS in beer is influenced by factors like pH, storage conditions, and the presence of precursor molecules like 3-methylthiopropionaldehyde. [, ]
Q4: How does the perception of DMTS by insects contribute to ecological interactions?
A4: DMTS plays a significant role in the ecological interactions between plants and insects. Certain plants, like Jaborosa rotacea, emit DMTS as a key component of their floral scent, mimicking the odor of carrion and deceiving saprophilous flies into pollinating them. [] This deception relies on the flies' attraction to the sulfurous odor, highlighting the ecological importance of DMTS in plant-pollinator relationships.
Q5: What are the primary sources of dimethyl trisulfide?
A5: DMTS originates from both natural and industrial sources. Naturally, it's produced by the decomposition of organic matter, particularly by algae in aquatic environments and certain bacteria. [, , ] Industrially, it's a byproduct of processes involving sulfur compounds, notably in the petroleum industry. []
Q6: How does algae decomposition contribute to DMTS production?
A6: The decomposition of algae, particularly cyanobacteria, is a significant contributor to DMTS formation in aquatic environments. [, ] Factors like increased temperature and high algal biomass density can significantly accelerate the decomposition process and, consequently, the production of DMTS, leading to unpleasant odor issues in water sources. []
Q7: Can dietary factors influence the levels of DMTS in animal products?
A7: Yes, studies show that feeding pigs a diet supplemented with Brussels sprouts, which are naturally rich in sulfur-containing compounds, significantly increases the concentration of dimethyl sulfide, dimethyl disulfide, and DMTS in their stomach contents and meat compared to pigs fed a control diet. [] This finding highlights the potential for dietary manipulation to influence the levels of these volatile sulfur compounds in animal products.
Q8: What is the chemical formula and molecular weight of DMTS?
A8: The chemical formula of DMTS is C2H6S3, and its molecular weight is 126.28 g/mol.
Q9: What is the primary chemical reaction involving DMTS in biological systems?
A9: DMTS acts as a sulfane sulfur donor, meaning it can transfer a sulfur atom (S) to other molecules. This property is crucial for its role in various biological processes, including the detoxification of cyanide. []
Q10: How does DMTS interact with cyanide?
A10: DMTS shows promise as a potential antidote for cyanide poisoning. [, ] It exhibits a high sulfur donor reactivity, facilitating the conversion of cyanide to the less toxic thiocyanate, even in the absence of the enzyme rhodanese, which is typically involved in this detoxification process. [] This sulfur-donating ability of DMTS makes it an attractive candidate for developing more effective cyanide antidotes.
Q11: How is DMTS typically measured in various samples?
A11: Several analytical techniques are used for the detection and quantification of DMTS, with gas chromatography-mass spectrometry (GC-MS) being the most common. [, , , , , ] Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for extracting volatile compounds like DMTS from various matrices before GC-MS analysis. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)


methanone hydrochloride(1:1)](/img/structure/B1209344.png)




![2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl methacrylate](/img/structure/B1209350.png)


